molecular formula C11H8Cl2N2O2 B6164869 1-[(2,5-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1480360-32-4

1-[(2,5-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B6164869
CAS No.: 1480360-32-4
M. Wt: 271.10 g/mol
InChI Key: BNMCXJNOQKUHAB-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-dichlorobenzyl chloride with 3-pyrazolecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1480360-32-4

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-1-2-9(13)7(5-8)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

BNMCXJNOQKUHAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=CC(=N2)C(=O)O)Cl

Purity

95

Origin of Product

United States

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